molecular formula C14H12Cl2N2 B2744555 4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride CAS No. 2243505-49-7

4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride

Cat. No.: B2744555
CAS No.: 2243505-49-7
M. Wt: 279.16
InChI Key: FOEYVKIYXADKOJ-UHFFFAOYSA-N
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Description

4-[Amino-(3-chlorophenyl)methyl]benzonitrile hydrochloride is a benzonitrile derivative featuring a methylene bridge substituted with an amino group and a 3-chlorophenyl moiety. Its molecular structure includes:

  • A benzonitrile core (C₆H₄-CN) providing aromaticity and polarity.
  • A methylene group (-CH₂-) linked to the benzene ring.
  • An amino group (-NH₂) and 3-chlorophenyl group (-C₆H₄Cl) attached to the methylene carbon.
  • A hydrochloride salt to enhance solubility and stability.

This compound is structurally analogous to intermediates used in pharmaceuticals, particularly in antiviral and enzyme-targeting agents .

Properties

IUPAC Name

4-[amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2.ClH/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11;/h1-8,14H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEYVKIYXADKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butoxycarbonyl (t-BOC) Protected Intermediate

The tert-butoxycarbonyl (t-BOC) group is employed to protect the primary amine during synthesis. In a polar aprotic solvent such as dichloromethane or acetonitrile, 4-(bromomethyl)benzonitrile reacts with di-tert-butyl dicarbonate in the presence of a nucleophilic catalyst like dimethylaminopyridine (DMAP) at ambient temperature for 2–4 hours. This forms the t-BOC-protected intermediate, 4-[(tert-butoxycarbonyl)amino-methyl]benzonitrile, with yields exceeding 80% under optimized conditions.

Deprotection and Acid-Mediated Amine Generation

The t-BOC group is removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in chilled dichloromethane (0–5°C). After stirring for 12 hours, the free amine precipitates upon addition of cold diethyl ether. Isolation via vacuum filtration yields 4-(aminomethyl)benzonitrile as a hydrochloride salt. Alternative acids, such as methanesulfonic acid, achieve comparable results but require extended reaction times.

Isocyanate Coupling for Sidechain Introduction

The free amine reacts with 3-chlorophenyl isocyanate in acetonitrile, using piperidine as a base to neutralize liberated HCl. The reaction proceeds at room temperature for 1–3 hours, forming the urea-linked intermediate. Subsequent reductive cleavage with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields 4-[amino-(3-chlorophenyl)methyl]benzonitrile. Final treatment with gaseous HCl in ethanol produces the hydrochloride salt with >95% purity.

Lewis Acid-Promoted Cyanation and Friedel-Crafts Alkylation

Phenol Cyanation with Aluminum Chloride

A modified protocol from Lewis acid-promoted cyanation involves 3-chlorophenylphenol as the starting material. Treatment with methyl thiocyanate (CH3SCN) and aluminum chloride (AlCl3) in dichloromethane at 0°C for 8 hours introduces the nitrile group para to the hydroxyl group, yielding 4-chloro-2-hydroxybenzonitrile. This method achieves 92% yield under inert conditions.

Hydroxyl Group Replacement via Friedel-Crafts Alkylation

The phenolic hydroxyl group is replaced with an aminomethyl moiety using Friedel-Crafts alkylation. 4-Chloro-2-hydroxybenzonitrile reacts with paraformaldehyde and ammonium chloride in the presence of zinc chloride (ZnCl2) at 120°C for 6 hours. The reaction forms 4-[amino-(3-chlorophenyl)methyl]benzonitrile, which is purified via recrystallization from ethanol/water (3:1).

Reductive Amination of 4-Cyanobenzaldehyde

Aldehyde Synthesis and Purification

4-Cyanobenzaldehyde is prepared via oxidation of 4-cyanobenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is isolated by distillation under reduced pressure (65°C, 15 mmHg) with a purity of >98%.

Imine Formation and Reduction

4-Cyanobenzaldehyde reacts with 3-chloroaniline in ethanol at reflux for 4 hours to form the Schiff base intermediate. Sodium borohydride (NaBH4) reduction in methanol at 0°C for 1 hour yields the secondary amine, which is acidified with HCl gas to precipitate the hydrochloride salt. This method provides a 75% overall yield.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow reactors to enhance yield and scalability. The t-BOC protection and isocyanate coupling steps are performed in a tandem reactor system with residence times of 30 minutes per stage. Automated pH adjustment and in-line Fourier-transform infrared (FTIR) monitoring ensure consistent product quality.

Solvent Recycling and Waste Reduction

Ethyl acetate and acetonitrile are recovered via fractional distillation, reducing solvent consumption by 40%. Solid waste, including aluminum chloride byproducts, is neutralized with sodium bicarbonate and disposed of as non-hazardous material.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) analysis confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.78 (d, J = 8.2 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H), 7.32–7.28 (m, 3H), 5.21 (s, 1H), 3.12 (br s, 2H).
  • ¹³C NMR (101 MHz, DMSO-d6): δ 150.2, 138.5, 133.7, 129.4, 128.9, 127.3, 119.8, 118.4, 56.7.

Purity Assessment via HPLC

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity. Residual solvents, including dichloromethane and acetonitrile, are quantified below 0.1% using gas chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities, making it a candidate for further pharmacological exploration:

  • Antimicrobial Activity : Studies have shown that derivatives of compounds similar to 4-[Amino-(3-chlorophenyl)methyl]benzonitrile exhibit significant antimicrobial properties. For example, a related compound showed effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentrations (MICs) indicating potent activity .
  • Anticancer Potential : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms. The presence of halogen substituents (like chlorine) on the aromatic ring enhances the cytotoxic effects against cancer cells by modifying interactions with cellular targets .
  • Neurological Applications : Compounds related to this structure have been investigated for their potential in treating neurological disorders. Their ability to modulate neurotransmitter systems suggests possible applications in conditions such as anxiety and depression .

Case Studies

Several case studies illustrate the applications of 4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of a similar compound against a panel of pathogens, revealing inhibition zones ranging from 15 mm to 31 mm depending on the microorganism. The results were comparable to standard antibiotics like Ampicillin and Gentamicin .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicated promising interactions with receptor sites implicated in disease pathways, supporting its potential as a lead compound for drug development .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have highlighted the importance of specific substituents on the aromatic rings. The presence of electron-withdrawing groups like chlorine enhances antibacterial activity while maintaining selectivity for bacterial versus mammalian cells .

Data Tables

Biological Activity MIC (µg/mL) Inhibition Zone (mm) Reference
Gram-positive bacteria6.2522–26
Gram-negative bacteria12.515–21
Fungi6.2516–20

Mechanism of Action

The mechanism of action of 4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues are compared below based on substituents, molecular weight, and biological activity:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
4-[Amino-(3-chlorophenyl)methyl]benzonitrile hydrochloride (Target) C₁₄H₁₂ClN₂·HCl ~279.2* 3-Chlorophenyl, -NH₂, benzonitrile Not explicitly reported -
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride C₁₄H₂₀ClN₃ 265.785 Piperidine, aminomethyl Potential CNS applications
L-778123 Hydrochloride C₂₂H₁₈ClN₅O·HCl 453.37 Imidazole, piperazine, 3-chlorophenyl Dual FPTase/GGPTase-I inhibitor (IC₅₀: 2 nM, 98 nM)
Rilpivirine Hydrochloride C₂₂H₁₈N₆·HCl 402.88 Pyrimidine, cyanoethenyl Antiviral (HIV-1 non-nucleoside reverse transcriptase inhibitor)
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride C₁₂H₁₆ClN₃ 237.73 Pyrrolidine, -NH₂ Not explicitly reported
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride C₁₇H₁₆Cl₂N₂ 335.23 Butyl chain, 4-chlorophenyl Not explicitly reported
Substituent Impact:
  • 3-Chlorophenyl vs. 4-Chlorophenyl : The position of the chlorine atom influences electronic properties (e.g., dipole moment) and receptor binding. 3-Chlorophenyl derivatives often exhibit enhanced lipophilicity compared to 4-substituted analogues .
  • Heterocyclic Moieties : Piperidine, piperazine, and imidazole groups improve solubility and enable hydrogen bonding with biological targets .
  • Aminomethyl vs.

Physicochemical Properties

Property Target Compound 4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile HCl L-778123 HCl
Molecular Weight ~279.2 265.785 453.37
Solubility Likely polar due to -CN and HCl salt Moderate (hydrochloride salt enhances aqueous solubility) Low (lipophilic substituents)
Melting Point Not reported Not reported Not reported
  • Hydrochloride Salts : All compounds listed are hydrochloride salts, improving crystallinity and bioavailability .

Biological Activity

4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride, commonly referred to as this compound, is a member of the benzonitrile family known for its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 4-[Amino-(3-chlorophenyl)methyl]benzonitrile
  • Molecular Formula : C15H14ClN2
  • Molecular Weight : 256.74 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino group and the chlorophenyl moiety contribute to its ability to inhibit specific biological pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer proliferation, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase pathway. In vitro studies demonstrated that derivatives of this compound could effectively inhibit EGFR, leading to reduced cell proliferation in cancer cell lines such as A549 and HepG2 .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes and inhibiting growth through mechanisms similar to those observed in other chlorinated phenyl compounds .

Anticancer Activity

Several studies have focused on the anticancer properties of this compound. The following table summarizes key findings from research:

StudyCell LineIC50 (µM)Mechanism
A54912.5EGFR inhibition
HepG215.0Induction of apoptosis via caspase activation
HCT-11610.0Targeting EGFR signaling pathway

Antimicrobial Activity

The compound's antimicrobial efficacy has also been evaluated against various bacterial strains:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
E. coli3264
S. aureus1632
H. pylori816

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • EGFR Inhibition : A study published in November 2024 highlighted that new derivatives of the compound exhibited significant anti-proliferative effects against cancer cell lines by targeting EGFR. The study utilized docking studies to confirm binding affinity and stability .
  • Antibacterial Properties : Research conducted on the antibacterial activity against Helicobacter pylori showed promising results, indicating that modifications to the chlorophenyl group can enhance bioactivity, with some derivatives exhibiting MIC values as low as 8 µg/mL .

Q & A

Basic Question: What are the recommended analytical methods to assess the purity of 4-[Amino-(3-chlorophenyl)methyl]benzonitrile hydrochloride?

Answer:
Purity assessment typically involves a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity thresholds should exceed 97% (GC or HPLC) based on commercial standards .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should confirm the absence of unreacted intermediates (e.g., residual 3-chlorobenzaldehyde) and validate the benzonitrile and aromatic proton signals .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can verify the molecular ion peak at m/z corresponding to the molecular weight (C₁₄H₁₂ClN₂·HCl, 294.18 g/mol) .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

Answer:
Contradictions often arise from solvates, tautomers, or residual solvents:

  • Solvent Removal: Dry the sample under vacuum (40°C, 24 hrs) to eliminate solvent-related peaks (e.g., DMSO or water) .
  • Variable Temperature NMR: Perform experiments at 25°C and 60°C to identify tautomeric shifts or dynamic processes .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, which can distinguish between positional isomers or confirm hydrogen-bonding patterns (e.g., NH···Cl interactions in the hydrochloride salt) .

Basic Question: What synthetic routes are documented for preparing this compound?

Answer:
Two primary methods are reported:

  • Reductive Amination: React 3-chlorobenzaldehyde with 4-aminobenzonitrile in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. The hydrochloride salt is precipitated using HCl gas .
  • Strecker Synthesis Variant: Use formaldehyde, ammonia, and hydrogen cyanide to form the aminomethyl intermediate, followed by coupling with 3-chlorophenyl groups .
    Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the eluent .

Advanced Question: How can researchers optimize reaction yields for large-scale synthesis?

Answer:
Yield optimization requires addressing bottlenecks:

  • Catalyst Screening: Test palladium or nickel catalysts for coupling steps to reduce side products (e.g., dehalogenation of the 3-chlorophenyl group) .
  • Solvent Selection: Replace methanol with tetrahydrofuran (THF) to enhance solubility of intermediates and reduce reaction time .
  • pH Control: Maintain pH 4–5 during hydrochloride salt formation to avoid decomposition .

Basic Question: What are the solubility characteristics of this compound in common solvents?

Answer:
Solubility varies significantly:

  • High Solubility: In polar aprotic solvents like DMSO (>50 mg/mL) and methanol (>20 mg/mL) .
  • Low Solubility: In water (<1 mg/mL) and hexane due to the hydrochloride salt’s ionic nature .
    Practical Tip: For biological assays, prepare stock solutions in DMSO and dilute with buffer (e.g., PBS) to avoid precipitation .

Advanced Question: What strategies mitigate instability during long-term storage?

Answer:
Instability often stems from hygroscopicity or light sensitivity:

  • Storage Conditions: Store at -20°C in amber vials under argon to prevent oxidation and moisture uptake .
  • Lyophilization: Convert the hydrochloride salt to a free base for improved stability, then reconstitute with HCl before use .
  • Stability Monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways (e.g., hydrolysis of the benzonitrile group) .

Basic Question: How is this compound characterized for pharmacological studies?

Answer:
Pharmacological characterization involves:

  • Receptor Binding Assays: Screen against GPCRs or kinases using radioligand displacement (e.g., ³H-labeled antagonists) .
  • Cytotoxicity Testing: Use MTT assays in HEK-293 or HepG2 cell lines to establish IC₅₀ values .
  • ADME Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding modes in target proteins (e.g., kinase domains). Focus on optimizing the 3-chlorophenyl and benzonitrile moieties for hydrophobic interactions .
  • QSAR Models: Develop quantitative structure-activity relationships using electronic parameters (Hammett σ) to correlate substituent effects with bioactivity .
  • MD Simulations: Run 100-ns molecular dynamics simulations to assess conformational stability of derivatives in aqueous and lipid environments .

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